molecular formula C7H6O4 B014774 2,3-Dihydroxybenzoic acid CAS No. 303-38-8

2,3-Dihydroxybenzoic acid

Cat. No. B014774
Key on ui cas rn: 303-38-8
M. Wt: 154.12 g/mol
InChI Key: GLDQAMYCGOIJDV-UHFFFAOYSA-N
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Patent
US04718994

Procedure details

0.15 g of salicylic acid and 0.03 g of 9-methylphenazinium methylsulphate are placed into a reactor and dissolved in 100 ml of water acidified by acetic acid to the pH=3.0; then 3.0 ml of hydrazine hydrate and 0.5 g of Raney nickel are added thereto. Thereafter, the reaction mixture is maintained for 4 hours under vigorous stirring. Then nickel is filtered-off, the resulting mixture is evaporated to 10 ml and extracted with chloroform. After cooling the precipitated desired product is crystallized by a mixture of water and ethanol in the ratio of 1:1 to give 0.13 g of 2,3-dihydroxybenzoic acid (90% as calculated for the starting compound) having m.p. 203°-204° C. The composition, in %, is as follows:
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
9-methylphenazinium methylsulphate
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C[O:12]S([O-])(=O)=O.CC1C=CC=C2C=1N=C1C(C=CC=C1)=[NH+]2.C(O)(=O)C.O.NN>O.[Ni]>[OH:4][C:3]1[C:5]([OH:12])=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
9-methylphenazinium methylsulphate
Quantity
0.03 g
Type
reactant
Smiles
COS(=O)(=O)[O-].CC=1C=CC=C2[NH+]=C3C=CC=CC3=NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture is maintained for 4 hours under vigorous stirring
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the resulting mixture is evaporated to 10 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the
CUSTOM
Type
CUSTOM
Details
precipitated desired product
CUSTOM
Type
CUSTOM
Details
is crystallized by a mixture of water and ethanol in the ratio of 1:1

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 861.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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